(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide
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Overview
Description
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by its unique azetidine ring structure and the presence of a trimethoxybenzoyl group. Compounds like this are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trimethoxybenzoyl Group: This step involves the acylation of the azetidine ring with 3,4,5-trimethoxybenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Various substitution reactions can occur, especially at the benzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R)-N-hydroxy-1-(3,4-dimethoxybenzoyl)azetidine-2-carboxamide
- (2R)-N-hydroxy-1-(3,5-dimethoxybenzoyl)azetidine-2-carboxamide
- (2R)-N-hydroxy-1-(3,4,5-trimethoxyphenyl)azetidine-2-carboxamide
Uniqueness
The uniqueness of (2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide lies in its specific substitution pattern on the benzoyl group and the presence of the azetidine ring. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
647854-68-0 |
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Molecular Formula |
C14H18N2O6 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
(2R)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O6/c1-20-10-6-8(7-11(21-2)12(10)22-3)14(18)16-5-4-9(16)13(17)15-19/h6-7,9,19H,4-5H2,1-3H3,(H,15,17)/t9-/m1/s1 |
InChI Key |
IBNPFNTZPYPQGK-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC[C@@H]2C(=O)NO |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC2C(=O)NO |
Origin of Product |
United States |
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